2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a triazole ring linked to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Thiophene Moiety: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-difluorobenzoyl chloride with an amine precursor containing the triazole-thiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the CuAAC reaction: Ensuring efficient and safe handling of azides and alkynes.
Optimizing cross-coupling reactions: Using palladium or other catalysts to achieve high selectivity and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and thiophene moiety could play roles in binding to the target site, while the difluoro groups may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the triazole and thiophene moieties, making it less versatile.
N-(1H-1,2,3-triazol-4-ylmethyl)benzamide: Lacks the difluoro groups, which may affect its binding properties.
Thiophene-substituted benzamides: May have different electronic properties due to the absence of the triazole ring.
Uniqueness
2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the combination of the difluorobenzamide core, triazole ring, and thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4OS/c15-11-2-1-3-12(16)13(11)14(21)17-6-9-7-20(19-18-9)10-4-5-22-8-10/h1-5,7-8H,6H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQYUZUXWGZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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